(6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone
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Overview
Description
(6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone typically involves the introduction of a fluorine atom into the pyridine ring, followed by the attachment of a piperazine moiety. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require catalysts such as palladium or copper .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The process may include steps such as halogen exchange reactions, nucleophilic substitution, and catalytic hydrogenation to achieve the desired fluorinated product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar electron-withdrawing properties.
6-Fluoropyridine-3-boronic acid: Another fluorinated pyridine derivative used in various chemical reactions.
(5-Chloro-6-fluoropyridin-2-yl)methanamine: A compound with both chlorine and fluorine substituents, offering different reactivity and properties.
Uniqueness
(6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone is unique due to the presence of both a fluorinated pyridine ring and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H12FN3O |
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Molecular Weight |
209.22 g/mol |
IUPAC Name |
(6-fluoropyridin-2-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C10H12FN3O/c11-9-3-1-2-8(13-9)10(15)14-6-4-12-5-7-14/h1-3,12H,4-7H2 |
InChI Key |
HKLPDLVWQZERGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=NC(=CC=C2)F |
Origin of Product |
United States |
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